2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to interact with various targets, including the calcium/calmodulin-dependent protein kinase type ii subunit gamma .
Biochemical Pathways
Similar compounds have been found to inhibit certain pathways in mycobacteria , suggesting that this compound may also interact with similar pathways.
Pharmacokinetics
The molecular weight of a similar compound, c25h24n2os2, is 432611 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown high activity against certain cell lines , suggesting that this compound may also have potent effects.
Preparation Methods
The synthesis of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 4-methylbenzylamine with a suitable pyrimidine derivative, followed by acylation with phenylacetyl chloride. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in combinatorial chemistry to create libraries of related compounds for screening.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide include other pyrido[3,2-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, derivatives with different substituents on the pyrimidine ring may exhibit varying degrees of anticancer activity or solubility in different solvents .
Properties
CAS No. |
921776-00-3 |
---|---|
Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.438 |
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)14-27-22(29)21-19(8-5-13-24-21)26(23(27)30)15-20(28)25-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
QJPLHOSUFDNCSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.